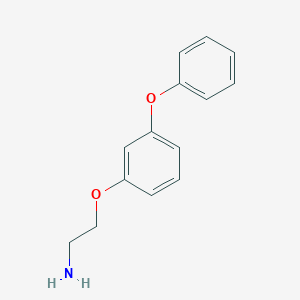![molecular formula C23H14N6S B11048254 2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure holds promise. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: triazole and thiadiazine . These heterocyclic compounds play a crucial role in drug design and development due to their diverse pharmacological activities.
準備方法
Synthetic Routes:: The synthesis of this compound involves intricate steps. One efficient method employs a one-pot, catalyst-free procedure at room temperature, starting from dibenzoylacetylene. This approach yields highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and our target compound .
Reaction Conditions::Starting Material: Dibenzoylacetylene
Reaction Steps: Multistep process involving cyclization and functionalization
Yield: Approximately 52%
Melting Point: 222.4–223.8 °C
Spectral Data:
Industrial Production:: While industrial-scale production methods are not widely documented, research labs often synthesize this compound for further investigation.
化学反応の分析
Reactivity::
Oxidation: Undergoes oxidation reactions
Reduction: Can be reduced
Substitution: Susceptible to substitution reactions
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)
Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The specific products depend on reaction conditions and substituents.
科学的研究の応用
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for novel molecules
Biology: In drug discovery and bioactivity studies
Medicine: Investigated for potential therapeutic effects
Industry: As a precursor for specialized materials
作用機序
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.
類似化合物との比較
Uniqueness::
- The fusion of triazole and thiadiazine moieties sets it apart.
- Its hydrogen bond accepting and donating characteristics enhance its bioactive profile.
特性
分子式 |
C23H14N6S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
6-(2-phenylquinolin-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H14N6S/c1-2-7-15(8-3-1)20-13-18(17-10-4-5-11-19(17)25-20)22-28-29-21(26-27-23(29)30-22)16-9-6-12-24-14-16/h1-14H |
InChIキー |
SEMRLTXZRBUZTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CN=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)

![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)